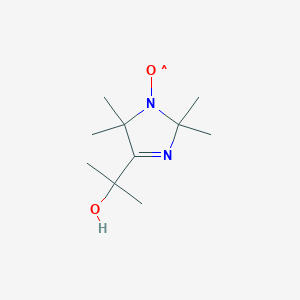
4-(1-HYDROXY-1-METHYLETHYL)-2 2 5 5-TET&
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-HYDROXY-1-METHYLETHYL)-2 2 5 5-TET& is a unique organic compound with a complex structure. It features an imidazole ring substituted with hydroxypropan-2-yl and tetramethyl groups, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-HYDROXY-1-METHYLETHYL)-2 2 5 5-TET& typically involves multiple steps. One common method starts with the preparation of the imidazole ring, followed by the introduction of the hydroxypropan-2-yl and tetramethyl groups. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product’s purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-HYDROXY-1-METHYLETHYL)-2 2 5 5-TET& undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imidazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4-(1-HYDROXY-1-METHYLETHYL)-2 2 5 5-TET& is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in developing new materials and catalysts.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its ability to undergo specific reactions makes it a useful tool for investigating biochemical pathways.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compoundamp; is used in the production of specialty chemicals and advanced materials. Its versatility and reactivity make it a valuable component in manufacturing processes.
Wirkmechanismus
The mechanism of action of 4-(1-HYDROXY-1-METHYLETHYL)-2 2 5 5-TET& involves its interaction with specific molecular targets. The hydroxypropan-2-yl group can form hydrogen bonds with target molecules, while the imidazole ring can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-Hydroxypropan-2-yl)phenol: This compound shares the hydroxypropan-2-yl group but lacks the imidazole ring.
2,2,5,5-Tetramethyl-2,5-dihydro-1H-imidazole: This compound has the imidazole ring and tetramethyl groups but lacks the hydroxypropan-2-yl group.
Uniqueness
The uniqueness of 4-(1-HYDROXY-1-METHYLETHYL)-2 2 5 5-TET& lies in its combination of functional groups. This combination allows for a wide range of chemical reactions and applications, making it a versatile and valuable compound in various fields.
Eigenschaften
CAS-Nummer |
302911-80-4 |
|---|---|
Molekularformel |
C10H19N2O2 |
Molekulargewicht |
199.27 g/mol |
InChI |
InChI=1S/C10H19N2O2/c1-8(2)7(9(3,4)13)11-10(5,6)12(8)14/h13H,1-6H3 |
InChI-Schlüssel |
YXJJGNAHYNJTNP-UHFFFAOYSA-N |
SMILES |
CC1(C(=NC(N1[O])(C)C)C(C)(C)O)C |
Kanonische SMILES |
CC1(C(=NC(N1[O])(C)C)C(C)(C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


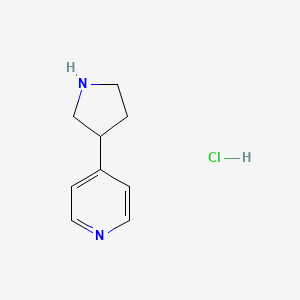
![1-Boc-4-(3-carboxyphenylsulfonyl)-[1,4]diazepane](/img/structure/B1627232.png)
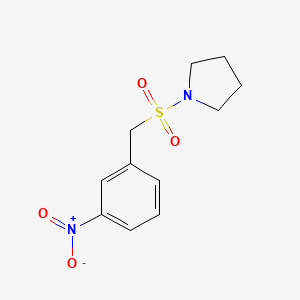
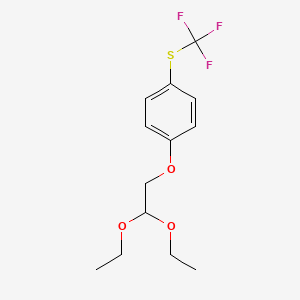
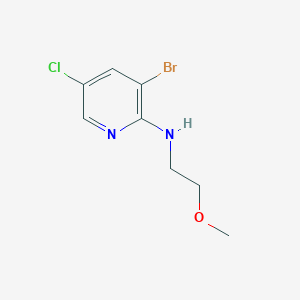

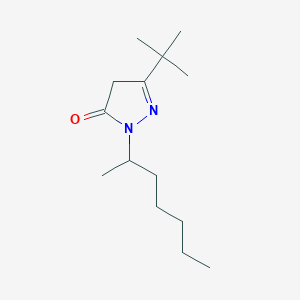
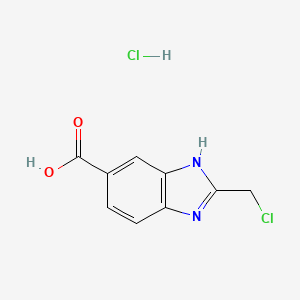
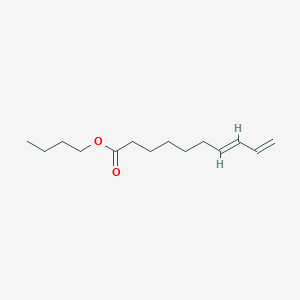
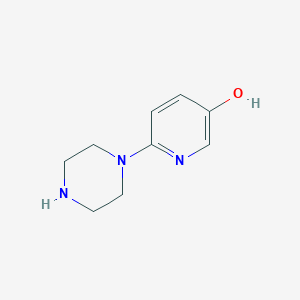
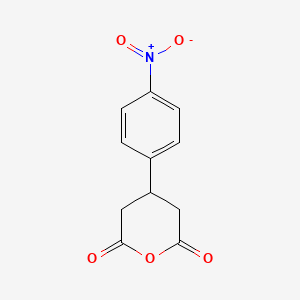
![1-(6-Hydroxypyrazolo[1,5-B]pyridazin-3-YL)ethanone](/img/structure/B1627248.png)

![Pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B1627251.png)
